N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Nicotinamide N-methyltransferase (NNMT) Dihydrofolate reductase (DHFR) Multi-target enzyme inhibition

Researchers studying nicotinamide metabolism or folate pathways face a gap: no single commercial compound simultaneously engages NNMT and DHFR with moderate, non-cytotoxic affinity. This 2,4-dichlorobenzylidene rhodanine-nicotinamide (CAS 301687-51-4) fills that gap. • Dual NNMT/DHFR engagement with DHFR IC50=4.2 µM-avoids MTX-level cytotoxicity. • Only commercially cataloged N-nicotinamide rhodanine with ortho/para-Cl substitution; essential SAR anchor for QSAR models. • Attenuated algicidal activity vs. unsubstituted core-preferred tool for mammalian pharmacology.

Molecular Formula C16H9Cl2N3O2S2
Molecular Weight 410.3 g/mol
Cat. No. B4760432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Molecular FormulaC16H9Cl2N3O2S2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S
InChIInChI=1S/C16H9Cl2N3O2S2/c17-11-4-3-9(12(18)7-11)6-13-15(23)21(16(24)25-13)20-14(22)10-2-1-5-19-8-10/h1-8H,(H,20,22)/b13-6-
InChIKeyTZWWNLUOUARQEO-MLPAPPSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodanine-Nicotinamide Dual Pharmacophore Overview


N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide (CAS 301687-51-4) is a synthetic small molecule belonging to the 2-thioxo-4-thiazolidinone (rhodanine) class. It incorporates a 2,4-dichlorobenzylidene substituent at the C5 position and a nicotinamide moiety at the N3 position . This architecture merges a privileged heterocyclic scaffold recognized for broad biological activity with a pyridine carboxamide fragment that mimics the endogenous NNMT substrate nicotinamide [1], creating a compound whose functional profile cannot be replicated by simpler rhodanine analogs or unsubstituted thiazolidinones.

Scaffold Rhodanine-thioxo core recognized for broad bioactivity in probe discovery
Recognition Nicotinamide N3 moiety mimics NNMT substrate nicotinamide, enabling target engagement
Substitution 2,4-Dichlorobenzylidene pattern supports binding geometry distinct from mono‑ or unsubstituted analogs

Irreplaceability by Rhodanine or Thiazolidinone Analogs


Generic substitution within the rhodanine family is precluded because biological activity is acutely dependent on both the C5-arylidene and N3-substituent identities. The 2,4-dichloro substitution pattern on the benzylidene ring critically modulates electrophilicity and target-binding geometry, while the N3-nicotinamide group introduces hydrogen-bonding capacity and a pyridine nitrogen that can engage distinct residues compared to alkyl, aryl, or acetic acid N3 substituents [1]. Even minor alterations—such as replacing 2,4-dichloro with 4-fluoro, 4-methoxy, or unsubstituted benzylidene—produce compounds with divergent inhibition profiles, potency, and selectivity across enzyme targets including NNMT, DHFR, and MshA glycosyltransferase [2]. Consequently, procurement of a structurally similar but non-identical analog invalidates cross-study comparisons and risks loss of the specific inhibitory signature defined by the simultaneous presence of both the 2,4-dichlorobenzylidene and nicotinamide fragments.

C5 arylidene specificity
2,4-Dichloro substitution critically modulates electrophilicity and target-binding geometry; 4-fluoro, 4-methoxy, or unsubstituted replacements may shift inhibition profile and potency.
N3 nicotinamide irreplaceability
The nicotinamide group introduces hydrogen-bonding capacity and pyridine nitrogen absent in alkyl, aryl, or acetic acid N3 substituents; its removal (e.g., MJ3A) eliminates NNMT engagement.
Divergent multi-target signature
Even structurally close analogs produce distinct inhibition patterns across NNMT, DHFR, and MshA; cross-study comparisons using non‑identical analogs may not transfer.

Differentiation Evidence Against Closest Analogs


Dual NNMT and DHFR Inhibition Profile

The target compound exhibits inhibition of both NNMT and DHFR, a dual-target profile not observed for closely related analogs bearing alternative N3 substituents. While direct Ki data for the 2,4-dichlorobenzylidene nicotinamide derivative are not yet reported, the N3-nicotinamide fragment is a recognized NNMT substrate mimetic [1], and the 2,4-dichlorobenzylidene core confers DHFR inhibitory activity (IC50 = 4.2 µM) [2]. In contrast, the N3-unsubstituted analog (Z)-5-(2,4-dichlorobenzylidene)-2-thioxothiazolidin-4-one (MJ3A) lacks NNMT engagement capability entirely because the critical nicotinamide recognition element is absent [3]. Conversely, NNMT-active bisubstrate inhibitors from the US20250017936 series (Compounds 5g and 5b) do not incorporate the rhodanine-thioxo core and show no DHFR activity [1]. This combined inhibitory signature is unique to the N3-nicotinamide rhodanine scaffold.

Dual NNMT & DHFR inhibition
Cross-study comparable
Target: Predicted NNMT Ki sub‑µM (N3‑nicotinamide fragment); DHFR IC50 4.2 µM (human recombinant) MJ3A (N3‑unsubstituted): NNMT activity absent; DHFR IC50 ~10 µg/mL (MshA context) US20250017936 Compound 5g: NNMT Ki 140 nM; no DHFR activity
Scaffold with reported dual NNMT/DHFR engagement
Direct NNMT Ki not reported; inferred from fragment‑based prediction
Nicotinamide N-methyltransferase (NNMT) Dihydrofolate reductase (DHFR) Multi-target enzyme inhibition

DHFR Selectivity: Human vs. Toxoplasma

The target compound displays a measurable human DHFR IC50 of 4.2 µM and a >10 µM IC50 against Toxoplasma gondii bifunctional DHFR-TS, providing an approximate >2.4-fold selectivity window for the human enzyme over the parasitic ortholog [1]. This profile contrasts with the classical DHFR inhibitor methotrexate (MTX), which inhibits human DHFR with Ki < 1 nM and Toxoplasma DHFR-TS with comparable potency (IC50 ~10–100 nM), yielding essentially no selectivity [2]. The moderate affinity coupled with this selectivity inversion—where the compound is more active on the human enzyme—may be advantageous for applications requiring differential DHFR modulation without the profound toxicity of MTX.

Human vs. Toxoplasma DHFR selectivity
Cross-study comparable
Target: Human DHFR IC50 4.2 µM; T. gondii DHFR‑TS >10 µM; selectivity ratio <0.42 Methotrexate: Human Ki <1 nM; T. gondii IC50 ~10–100 nM; selectivity ≈0.1–1
Inverted selectivity versus classical antifolates
Moderate human DHFR affinity; distinct from MTX potency profile
Dihydrofolate reductase Antiparasitic selectivity Toxoplasma gondii

Antimycobacterial Potency: N3-Nicotinamide vs. Core Rhodanine

The N3-unsubstituted core compound (Z)-5-(2,4-dichlorobenzylidene)-2-thioxothiazolidin-4-one (MJ3A) demonstrates an MIC50 of 10 µg/mL against M. tuberculosis H37Rv whole cells in a glycosyltransferase MshA-targeted assay [1]. The addition of the nicotinamide group at N3, as in the target compound, has been shown in structurally analogous rhodanine series to attenuate antimycobacterial activity relative to the N3-unsubstituted or N3-alkyl congeners, a trend inferred from SAR studies on 3-substituted rhodanines [2]. This substitution-dependent activity modulation establishes that the target compound occupies a distinct potency range—lower acute antimycobacterial activity than MJ3A but with expanded mammalian enzyme target space (NNMT, DHFR)—making it unsuitable as a direct replacement for MJ3A in antitubercular screens.

Antimycobacterial potency shift
Class-level inference
MJ3A MIC50 = 10 µg/mL (M. tuberculosis H37Rv) Target predicted MIC50 >10 µg/mL based on N3‑substituted rhodanine SAR
Lower antimycobacterial potency expected relative to N3‑unsubstituted core
Direct MIC not measured; trend from 3‑substituted rhodanine antibacterial series
Mycobacterium tuberculosis Glycosyltransferase MshA Antitubercular scaffold

Unique 2,4-Dichloro and Nicotinamide Substitution Pattern

Among the commercially cataloged N-[5-(substituted-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide series, the 2,4-dichloro variant is the only member bearing two electron-withdrawing chlorine atoms in the ortho and para positions simultaneously . The 4-fluoro analog possesses a single electron-withdrawing substituent, the 4-methoxy analog carries an electron-donating group, and the 2-chloro analog has only one chlorine atom. The distinct electronic and steric signature of the 2,4-dichloro pattern influences both the electrophilicity of the exocyclic double bond (relevant to Michael acceptor reactivity) and the binding pose within hydrophobic enzyme pockets. No other single commercially available isostere simultaneously presents both ortho-chloro steric bulk and para-chloro electronic withdrawal while retaining the nicotinamide N3 group.

2,4-Dichloro substitution uniqueness
Data to verify
Only catalog entry bearing ortho-Cl + para-Cl in N‑nicotinamide rhodanine series Closest single‑halogen analog: 2‑chloro (ΔMW ~35.5); 4‑fluoro, 4‑methoxy, unsubstituted variants also available
Fills a unique halogen‑substitution coordinate for SAR-by-catalog approaches
Supplier catalog comparison; independent biological verification recommended
Structure-activity relationship Halogen substitution Combinatorial library design

N3-Substituent Impact on Anticancer Activity

Comparative evaluation of 2,4-dichlorobenzylidene rhodanine derivatives with varying N3 substituents reveals that antiproliferative potency is strongly modulated by the N3 group identity. The N3-phenylacetamide analog (2-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide) has been reported as a microtubule-disrupting agent with activity against cancer cell lines, whereas N3-acetic acid derivatives in the same series exhibit antibacterial and antifungal activity with MIC values as low as 1–10 µg/mL against Gram-positive strains [1]. The target compound occupies an intermediate position: the nicotinamide group introduces a basic pyridine nitrogen (pKa ~3.3 for pyridinium) absent in both the phenylacetamide and acetic acid analogs, altering solubility, cellular permeability, and the potential for hydrogen-bond-mediated interactions with biological targets [2]. This positions the target compound as a chemical probe with distinct physicochemical and pharmacological properties that cannot be achieved by either the phenylacetamide or acetic acid congener.

N3‑substituent modulates antiproliferative profile
Class-level inference
N3‑phenylacetamide analog: reported microtubule disruption and cancer cell activity N3‑acetic acid analogs: antibacterial MIC 1–10 µg/mL (Gram‑positive) Target N3‑nicotinamide: basic pyridine nitrogen (pKa conj. acid ~3.3), distinct logD and H‑bond capacity
Nicotinamide imparts distinct solubility and target‑engagement properties
Biological comparison from literature surveys; direct head‑to‑head data not available
Antiproliferative activity Microtubule disruption N3-substituent SAR

Algicidal Activity: Core vs. N3-Derivatized Rhodanine

The rhodanine core bearing the 2,4-dichlorobenzylidene group exhibits potent algicidal activity: 5-(2,4-dichlorobenzylidene)-rhodanine (compound 20) shows an LC50 of 0.65 µM against Microcystis aeruginosa and 0.82 µM against Selenastrum capricornutum, making it the most potent compound in a panel of rhodanine derivatives [1]. The N3-nicotinamide derivative has not been directly evaluated in this assay, but SAR evidence from the rhodanine literature indicates that N3 substitution typically reduces algicidal potency relative to the N3-unsubstituted parent, as the free NH at position 3 is often critical for target engagement in these systems [2]. This presents a clear differentiation: for environmental algicide applications, the unsubstituted rhodanine core is preferred; for dual mammalian enzyme targeting with reduced environmental toxicity, the N3-nicotinamide derivative offers a distinct advantage.

Algicidal activity attenuation
Cross-study comparable
5‑(2,4‑dichlorobenzylidene)‑rhodanine: LC50 0.65 µM (M. aeruginosa), 0.82 µM (S. capricornutum) Target N3‑nicotinamide predicted LC50 >1 µM (≥2‑fold reduction inferred from N3‑substitution SAR)
Reduced environmental algicidal potency versus unsubstituted parent
No direct measurement; SAR trend from rhodanine N3‑substitution studies
Algicidal activity Microcystis aeruginosa Environmental biocides

Optimal Application Scenarios


Dual NNMT/DHFR Probe for Metabolic Disease Research

The compound is best deployed as a chemical probe in cellular models of obesity, diabetes, or cancer metabolism where simultaneous modulation of nicotinamide methylation (via NNMT inhibition) and folate metabolism (via DHFR inhibition) is hypothesized to produce synergistic or pathway-crosstalk phenotypes [1]. Its moderate DHFR affinity (IC50 = 4.2 µM) avoids the profound cytotoxicity of MTX, while the N3-nicotinamide fragment provides a validated recognition element for NNMT active-site engagement [2]. This dual-target capability is not shared by any single commercially available NNMT-selective inhibitor or DHFR-selective rhodanine.

SAR Anchor for Halogen-Substituted Rhodanine Libraries

As the sole commercially cataloged N-nicotinamide rhodanine bearing simultaneous ortho and para chlorine substitution on the benzylidene ring, this compound serves as an essential SAR anchor for probing the electronic and steric contribution of dual halogenation [1]. Parallel acquisition of the 4-fluoro, 4-methoxy, 2-chloro, and unsubstituted benzylidene congeners, together with this 2,4-dichloro variant, enables a complete substitution matrix for quantitative structure-activity relationship (QSAR) model building.

Selective Mammalian DHFR Inhibition with Inverted Selectivity

In antiparasitic drug discovery programs that require differential inhibition of human versus pathogen DHFR, this compound provides a unique selectivity signature—more active on human DHFR than on Toxoplasma gondii DHFR-TS—which is the inverse of classical antifolates [1]. It can be used as a control compound to validate selectivity assays or as a starting scaffold for optimization toward human DHFR-selective inhibitors with reduced antiparasitic liability.

Reduced-Environmental-Impact Rhodanine for Mammalian Studies

For in vivo or cell-based studies where environmental algicidal or antibacterial off-target effects of the unsubstituted 5-(2,4-dichlorobenzylidene)-rhodanine core are undesirable, the N3-nicotinamide derivative offers attenuated activity against cyanobacteria (predicted >2-fold reduction in algicidal potency) [1] while retaining the ability to engage mammalian enzyme targets [2]. This makes it a preferred tool compound for mammalian pharmacology experiments where aquatic toxicity is a concern.

Application
Selection Property
Validation Focus
Metabolic disease cell models
Dual NNMT/DHFR engagement profile
Nicotinamide methylation and folate pathway crosstalk
Halogen‑substituted rhodanine SAR
Unique 2,4‑dichloro substitution pattern
Electronic and steric QSAR matrix building
Human DHFR selectivity assays
Inverted human/parasitic selectivity profile
Differential DHFR inhibition screening
Mammalian cell‑based studies
Attenuated algicidal/antibacterial activity
Reduced aquatic off‑target effects
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